Cas no 1115-22-6 ((2S)-2-(dimethylamino)butanedioic acid)
(2S)-2-(dimethylamino)butanedioic acid Chemical and Physical Properties
Names and Identifiers
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- L-Aspartic acid,N,N-dimethyl-
- DIMETHYL ASPARTIC ACID
- (2S)-N,N-dimethylaspartic acid
- 3-(N,N-Dimethylaminocarbonyl)-benzoesaeure-methyleste
- 3-(N,N-dimethylaminocarbonyl)benzoic acid,methyl ester
- 3-methoxycarbonyl-N,N-dimethylbenzamide
- Benzoic acid,3-[(dimethylamino)carbonyl]-,methyl ester
- L-Dimethylamino-bernsteinsaeure
- methyl 3-[(dimethylamino)carbonyl]benzoate
- N,N-dimethyl aspartic acid
- N,N-dimethylisophthalamic acid methyl ester
- N,N-Dimethyl-L-asparaginsaeure
- N,N-dimethyl-L-aspartic acid
- (2S)-2-(dimethylamino)butanedioic acid
- dimethylaspartic acid
- NSC-324573
- SCHEMBL196268
- UNII-X6593K261D
- L-Aspartic acid, N,N-dimethyl-
- 1115-22-6
- X6593K261D
- EN300-23906144
- DIMETHYL ASPARTIC ACID [INCI]
- AXWJKQDGIVWVEW-BYPYZUCNSA-N
- 2-(dimethylamino)butanedioic acid
- DTXSID701021565
- Aspartic acid, N,N-dimethyl-, L-
- AM8868
- N-dimethylaminosuccinic acid
- Q27293593
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- MDL: MFCD21607523
- Inchi: 1S/C6H11NO4/c1-7(2)4(6(10)11)3-5(8)9/h4H,3H2,1-2H3,(H,8,9)(H,10,11)/t4-/m0/s1
- InChI Key: AXWJKQDGIVWVEW-BYPYZUCNSA-N
- SMILES: OC([C@H](CC(=O)O)N(C)C)=O
Computed Properties
- Exact Mass: 161.06900
- Monoisotopic Mass: 161.069
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 77.8A^2
- XLogP3: -2.9
Experimental Properties
- Density: 1.294g/cm3
- Boiling Point: 244.3ºC at 760mmHg
- Flash Point: 101.6ºC
- Refractive Index: 1.5
- PSA: 75.63000
- LogP: -0.38700
(2S)-2-(dimethylamino)butanedioic acid Customs Data
- HS CODE:2922499990
- Customs Data:
China Customs Code:
2922499990Overview:
2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
P.Imported animals and plants\Quarantine of animal and plant products
Q.Outbound animals and plants\Quarantine of animal and plant products
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
(2S)-2-(dimethylamino)butanedioic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-23906144-1g |
(2S)-2-(dimethylamino)butanedioic acid |
1115-22-6 | 95% | 1g |
$671.0 | 2023-09-15 | |
| Enamine | EN300-23906144-5g |
(2S)-2-(dimethylamino)butanedioic acid |
1115-22-6 | 95% | 5g |
$1945.0 | 2023-09-15 | |
| Enamine | EN300-23906144-10g |
(2S)-2-(dimethylamino)butanedioic acid |
1115-22-6 | 95% | 10g |
$2884.0 | 2023-09-15 | |
| Enamine | EN300-23906144-0.05g |
(2S)-2-(dimethylamino)butanedioic acid |
1115-22-6 | 95% | 0.05g |
$155.0 | 2024-06-19 | |
| Enamine | EN300-23906144-0.1g |
(2S)-2-(dimethylamino)butanedioic acid |
1115-22-6 | 95% | 0.1g |
$232.0 | 2024-06-19 | |
| Enamine | EN300-23906144-0.25g |
(2S)-2-(dimethylamino)butanedioic acid |
1115-22-6 | 95% | 0.25g |
$331.0 | 2024-06-19 | |
| Enamine | EN300-23906144-0.5g |
(2S)-2-(dimethylamino)butanedioic acid |
1115-22-6 | 95% | 0.5g |
$524.0 | 2024-06-19 | |
| Enamine | EN300-23906144-1.0g |
(2S)-2-(dimethylamino)butanedioic acid |
1115-22-6 | 95% | 1.0g |
$671.0 | 2024-06-19 | |
| Enamine | EN300-23906144-2.5g |
(2S)-2-(dimethylamino)butanedioic acid |
1115-22-6 | 95% | 2.5g |
$1315.0 | 2024-06-19 | |
| Enamine | EN300-23906144-5.0g |
(2S)-2-(dimethylamino)butanedioic acid |
1115-22-6 | 95% | 5.0g |
$1945.0 | 2024-06-19 |
(2S)-2-(dimethylamino)butanedioic acid Related Literature
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on (2S)-2-(dimethylamino)butanedioic acid
Introduction to (2S)-2-(dimethylamino)butanedioic Acid (CAS No. 1115-22-6)
(2S-2-(dimethylamino)butanedioic acid) is a significant compound in the field of chemical and pharmaceutical research, characterized by its unique molecular structure and versatile applications. With a CAS number of 1115-22-6, this compound has garnered attention for its potential in various biochemical and medicinal contexts. This article delves into the properties, synthesis, applications, and recent advancements involving this compound.
The molecular structure of (2S-2-(dimethylamino)butanedioic acid) consists of a butanedioic acid backbone with a chiral center at the second carbon atom, making it an enantiomer with distinct stereochemical properties. The presence of a dimethylamino group further enhances its reactivity and functional potential. This combination of features makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
In terms of synthesis, (2S-2-(dimethylamino)butanedioic acid) can be prepared through various chemical pathways, including asymmetric synthesis methods that leverage chiral catalysts or auxiliaries to ensure high enantiomeric purity. Recent advancements in enzymatic catalysis have also shown promise in the efficient production of this compound, offering a more sustainable and environmentally friendly approach. These synthetic methodologies are crucial for scaling up production while maintaining the desired stereochemical integrity.
The applications of (2S-2-(dimethylamino)butanedioic acid) are diverse, spanning from biochemical research to drug development. One notable area is its use as an intermediate in the synthesis of chiral drugs, where its stereogenic center plays a pivotal role in determining the biological activity of the final product. For instance, researchers have explored its utility in creating novel antiviral agents and anti-inflammatory drugs, leveraging its structural motifs to enhance binding affinity and selectivity.
Recent studies have highlighted the potential of (2S-2-(dimethylamino)butanedioic acid) in the field of protease inhibition. Proteases are enzymes that play critical roles in many biological processes, including signal transduction and disease pathogenesis. By designing molecules based on this compound's scaffold, scientists have developed potent inhibitors targeting specific proteases involved in conditions such as cancer and neurodegenerative disorders. These inhibitors exhibit promising preclinical results, underscoring the therapeutic potential of (2S-2-(dimethylamino)butanedioic acid) derivatives.
In addition to pharmaceutical applications, (2S-2-(dimethylamino)butanedioic acid) has found utility in material science and biotechnology. Its chiral nature makes it a suitable candidate for developing chiral catalysts and ligands used in asymmetric transformations. These catalysts are essential for producing enantiomerically pure compounds on an industrial scale, which is critical for many pharmaceuticals and fine chemicals. Furthermore, its incorporation into biomaterials has shown promise in creating functional polymers with tailored properties for biomedical applications.
The ongoing research into (2S-2-(dimethylamino)butanedioic acid) continues to uncover new possibilities across multiple disciplines. Innovations in computational chemistry and high-throughput screening are accelerating the discovery of novel derivatives with enhanced biological activity. These efforts are complemented by advancements in synthetic methodologies that enable more efficient and scalable production processes. As a result, the future looks promising for this versatile compound.
In conclusion, (2S-2-(dimethylamino)butanedioic acid) (CAS No. 1115-22-6) is a multifaceted compound with significant implications in chemical biology and drug development. Its unique structural features and broad applicability make it a cornerstone in synthetic chemistry and medicinal research. As scientific understanding progresses, we can anticipate even more innovative uses for this compound, further solidifying its importance in both academic and industrial settings.
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